molecular formula C21H25N3O3S B2446068 N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide CAS No. 1241700-07-1

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide

Cat. No. B2446068
CAS RN: 1241700-07-1
M. Wt: 399.51
InChI Key: MJHZJYYLFZAYSI-UHFFFAOYSA-N
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Description

“N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” is a chemical compound. It is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .


Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, such as “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide”, has been described as a practical and straightforward methodology . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope . The resulting products can be easily converted into a range of highly functionalized azepanes .


Molecular Structure Analysis

The molecular structure of “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” is complex, with multiple functional groups. It includes an azepane ring, a phenyl group, a sulfonylamino group, and a carboxamide group .


Chemical Reactions Analysis

The Pd/LA-catalyzed reactions used in the synthesis of “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” involve a decarboxylation process . This leads to an exclusive [5 + 2] annulation toward N-aryl azepanes . DFT calculations have revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Scientific Research Applications

Future Directions

The synthesis of non-fused N-aryl azepane derivatives, such as “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide”, represents a significant advancement in the field of synthetic chemistry . The methodology used offers a practical and straightforward approach to creating a diverse range of highly functionalized azepanes . This could open up new possibilities for the development of novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

properties

IUPAC Name

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(24-14-6-1-2-7-15-24)22-19-11-8-12-20(17-19)23-28(26,27)16-13-18-9-4-3-5-10-18/h3-5,8-13,16-17,23H,1-2,6-7,14-15H2,(H,22,25)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZJYYLFZAYSI-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-phenylethenesulfonamido)phenyl]azepane-1-carboxamide

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